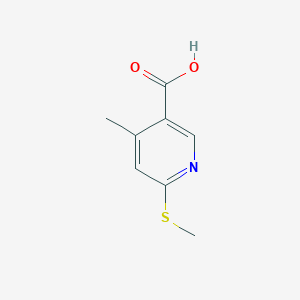

4-Methyl-6-methylsulfanyl-nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPAVJJWKWZGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Nicotinic Acid Scaffolds in Heterocyclic Chemistry Research

Nicotinic acid, or pyridine-3-carboxylic acid, and its derivatives are fundamental scaffolds in heterocyclic chemistry, largely due to their prevalence in biologically active molecules and their versatile chemical reactivity. sci-hub.seresearchgate.net The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group provide sites for a variety of chemical modifications, making the nicotinic acid framework a valuable starting point for the synthesis of complex molecular architectures. sci-hub.se

In medicinal chemistry, the nicotinic acid scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. sci-hub.se Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.com The ability of the pyridine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhances its utility in the design of molecules that can bind to biological targets with high affinity and specificity.

The Role of Substituted Pyridine Carboxylic Acids As Research Building Blocks

Substituted pyridine (B92270) carboxylic acids are highly valued as building blocks in organic synthesis due to the functional handles they provide for constructing more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, while the pyridine ring can undergo a range of substitution reactions. sci-hub.se This versatility allows chemists to systematically modify the structure of a molecule and study the effects of these changes on its properties and activity.

The strategic placement of substituents on the pyridine ring can be used to fine-tune the electronic properties, solubility, and steric profile of a molecule. This level of control is crucial in fields such as drug discovery, where even minor structural modifications can have a significant impact on a compound's biological activity. Furthermore, the pyridine nucleus is a key component in many ligands used in coordination chemistry and catalysis.

Historical Context of Methylated and Alkylthio Nicotinic Acid Derivatives in Academic Inquiry

The study of methylated and alkylthio derivatives of nicotinic acid has a history rooted in the exploration of structure-activity relationships. Early research into nicotinic acid and its analogues often involved the introduction of small alkyl groups, such as methyl groups, to probe the steric and electronic requirements of biological targets. For instance, 6-methylnicotinic acid has been a subject of study and is recognized as an intermediate in the synthesis of some pharmaceutical compounds. nih.gov

The introduction of sulfur-containing functional groups, such as the methylsulfanyl (methylsulfanyl) group, is a more recent strategy in the design of novel nicotinic acid derivatives. Alkylthio groups can influence a molecule's lipophilicity and metabolic stability, and the sulfur atom can participate in unique interactions with biological macromolecules. While specific historical data on 4-Methyl-6-methylsulfanyl-nicotinic acid is not abundant in publicly accessible literature, the synthesis of related compounds, such as methyl 6-methylnicotinate (B8608588), has been documented, often involving multi-step processes starting from simpler pyridine (B92270) precursors. environmentclearance.nic.inpatsnap.com

Current Research Landscape and Future Perspectives for the Chemical Compound

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, allowing for the synthesis of esters, amides, and other related compounds.

Esterification and Amidation Reactions

Esterification of nicotinic acid derivatives is a common transformation. For instance, nicotinic acid can be esterified with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, often under reflux conditions. chemicalbook.comchemistryjournal.net Similarly, the esterification of 6-methylnicotinic acid with various alcohols (methanol, ethanol (B145695), isopropanol, n-butanol) is achieved by heating the acid in the respective alcohol with sulfuric acid. wikipedia.orgnih.gov It is anticipated that this compound would undergo similar Fischer esterification reactions.

Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. researchgate.net Alternatively, direct amidation of carboxylic acids with amines can be facilitated by coupling agents or, in some cases, catalyzed by reagents like titanium tetrafluoride. figshare.com The synthesis of various N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives has been reported starting from nicotinic acids, highlighting the feasibility of this transformation on the pyridine (B92270) core. nih.gov

Table 1: Predicted Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Predicted Conditions |

| This compound | Methanol | Methyl 4-methyl-6-methylsulfanyl-nicotinate | H₂SO₄ (catalyst), reflux |

| This compound | Aniline | N-Phenyl-4-methyl-6-methylsulfanyl-nicotinamide | 1. SOCl₂; 2. Aniline |

Hydrazide Formation and Subsequent Cyclization Reactions

Nicotinic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. chemicalbook.com The typical synthesis involves the reaction of a nicotinic acid ester, such as methyl nicotinate, with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol. google.com Following this precedent, methyl 4-methyl-6-methylsulfanyl-nicotinate would be expected to react with hydrazine hydrate to form 4-methyl-6-methylsulfanyl-nicotinohydrazide.

These hydrazides can then undergo condensation reactions with aldehydes or ketones to form hydrazones. nih.gov Furthermore, cyclization reactions of these hydrazones can lead to the formation of various five-membered heterocycles like oxadiazoles (B1248032) or pyrazoles, depending on the cyclizing agent used. rsc.org

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

Pyridine N-oxides are versatile intermediates in organic synthesis. The oxidation of the pyridine nitrogen increases the reactivity of the ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netscripps.edu Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or Caro's acid. The N-oxidation of various substituted pyridines, including nicotinic acid and 4-methylpyridine, has been well-documented. rsc.orgsigmaaldrich.com It is therefore highly probable that this compound can be converted to its corresponding N-oxide. However, the presence of the oxidizable methylthio group might lead to competing side reactions, potentially forming the sulfoxide (B87167) or sulfone.

Quaternization Chemistry

The pyridine nitrogen can be alkylated to form quaternary pyridinium (B92312) salts. This reaction, known as the Menshutkin reaction, typically involves treating the pyridine derivative with an alkyl halide. rsc.org The quaternization of nicotinamide with various electrophiles, including methyl iodide and substituted 2-bromoacetophenones, has been achieved. researchgate.netrsc.org These reactions can be carried out in solvents like ethanol or acetone, and microwave irradiation has been shown to improve yields and shorten reaction times. rsc.org Tris-azaaromatic quaternary ammonium (B1175870) salts have also been synthesized from picolinium compounds. nih.gov Thus, this compound is expected to undergo quaternization upon treatment with suitable alkylating agents.

Table 2: Predicted Reactions at the Pyridine Nitrogen

| Starting Material | Reagent | Product |

| This compound | m-CPBA | This compound N-oxide |

| This compound | Methyl Iodide | 1,4-Dimethyl-3-carboxy-6-(methylthio)pyridinium iodide |

Modifications and Transformations of the Methyl and Methylthio Substituents

The methyl and methylthio groups on the pyridine ring are also amenable to chemical modification.

The methylthio group is susceptible to oxidation. Depending on the reaction conditions and the oxidant used, it can be converted to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. For instance, the oxidation of a methylthio group to a methylsulfonyl group has been reported in the synthesis of a RAF inhibitor intermediate. nih.gov

The methyl group can undergo halogenation, typically under radical conditions. For example, the side-chain chlorination of methylpyridines can be achieved. scripps.edu A patent describes the synthesis of 6-chloromethyl nicotinic acid tert-butyl ester from 6-methyl nicotinic acid methyl ester using N-chlorosuccinimide. google.com This suggests that the methyl group at the C4 position of this compound could potentially be halogenated to provide a reactive chloromethyl or bromomethyl handle for further functionalization.

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylsulfanyl group (-SCH₃) of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation is typically carried out in a stepwise manner. A mild oxidizing agent can selectively convert the sulfide (B99878) to a sulfoxide. Subsequent oxidation, usually under harsher conditions, yields the sulfone. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.org The choice of oxidant and reaction conditions allows for controlled synthesis of either the sulfoxide or the sulfone.

Table 1: Oxidation of the Methylthio Group

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 4-Methyl-6-methylsulfinyl-nicotinic acid | m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), low temperature |

The resulting methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups. Their presence on the pyridine ring enhances the electrophilicity of the positions ortho and para to them, making the molecule more susceptible to nucleophilic aromatic substitution. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. almerja.comquora.com Reactions typically require harsh conditions and substitution occurs preferentially at the 3- and 5-positions. quora.comquimicaorganica.orgquora.com In the case of this compound, the positions for electrophilic attack are influenced by the existing substituents.

The methyl group at the 4-position and the methylsulfanyl group at the 6-position are both ortho, para-directing activating groups. However, the carboxylic acid at the 3-position is a meta-directing deactivating group. The nitrogen atom in the pyridine ring strongly deactivates the 2- and 6-positions. Therefore, the most likely position for electrophilic attack would be the 5-position, which is meta to the carboxylic acid and ortho to the activating methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. almerja.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methyl-6-methylsulfanyl-nicotinic acid |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methyl-6-methylsulfanyl-nicotinic acid |

It is important to note that the harsh conditions required for these reactions could potentially lead to oxidation of the methylsulfanyl group as a side reaction.

Strategies for Scaffold Extension and Complex Molecule Formation

The functional groups present in this compound offer multiple handles for scaffold extension and the synthesis of more complex molecules.

The carboxylic acid group is a versatile functional group that can be converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. belnauka.by For instance, coupling with amines or alcohols can introduce new side chains or link the molecule to other scaffolds.

The methylsulfanyl group, particularly after oxidation to the sulfone, becomes an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govchemrxiv.org This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, at the 6-position of the pyridine ring. This strategy is valuable for building diverse molecular libraries.

Furthermore, the pyridine nitrogen can be N-alkylated or N-oxidized, which can further modify the reactivity of the ring system and provide additional points for diversification. almerja.comamphoteros.com

Mechanistic Investigations of Key Reactions

Oxidation of the Methylthio Group: The oxidation of a sulfide to a sulfoxide and then to a sulfone proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., m-CPBA). For the formation of the sulfoxide, one equivalent of the oxidant is used. The mechanism involves a concerted transition state. The further oxidation to the sulfone requires another equivalent of the oxidant and follows a similar mechanistic pathway, with the sulfoxide acting as the nucleophile. The intermediate sulfoxide is less nucleophilic than the starting sulfide, often requiring more forcing conditions for the second oxidation step.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the pyridine ring is analogous to that of benzene. quimicaorganica.org It involves the initial attack of the π-system of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. almerja.com The stability of this intermediate determines the regioselectivity of the reaction. For pyridine, attack at the 3-position leads to a more stable intermediate where the positive charge is not placed on the electronegative nitrogen atom. quora.comquora.com The final step is the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. The presence of activating and deactivating groups on the ring influences the rate of reaction and the stability of the possible sigma complexes, thereby directing the incoming electrophile to a specific position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the methylsulfanyl group. The chemical shifts (δ) of these protons would provide information about their electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-9 ppm), while the methyl and methylsulfanyl protons would be found in the upfield region (typically δ 2-3 ppm).

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carboxylic acid, methyl). For example, the carboxyl carbon (COOH) would be expected at a significant downfield shift (around 160-180 ppm), while the methyl carbons would be in the upfield region (around 15-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data (Hypothetical) (Note: This table is a hypothetical representation and is not based on experimental data for this compound.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.5-9.0 (s) | - |

| H5 | ~7.0-7.5 (s) | - |

| 4-CH₃ | ~2.4-2.6 (s) | ~18-22 |

| 6-SCH₃ | ~2.5-2.8 (s) | ~14-18 |

| COOH | ~12-14 (s, broad) | - |

| C2 | - | ~150-155 |

| C3 | - | ~125-130 |

| C4 | - | ~145-150 |

| C5 | - | ~120-125 |

| C6 | - | ~160-165 |

| Carboxyl C | - | ~165-170 |

2D NMR Techniques for Structural Confirmation (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation.

Without experimental data, no such correlation maps can be generated for this compound.

Conformational Analysis and Dynamic NMR Studies

Dynamic NMR studies could investigate processes such as the rotation around the C-S bond or potential tautomerism. Such studies would involve recording NMR spectra at different temperatures to observe changes in signal shape or position, but no such research has been published.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint for the functional groups present in a molecule.

Detailed Vibrational Assignment and Band Analysis

An infrared (IR) or Raman spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its various bonds. For instance, a broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch in the carboxylic acid group. C=O stretching of the carboxylic acid would typically appear as a strong band around 1700 cm⁻¹. Vibrations associated with the pyridine ring and the C-S bond would also be present. nih.govresearchgate.net

Characterization of Functional Group Modes

Specific vibrational modes would confirm the presence of the key functional groups.

Table 2: Expected Characteristic Vibrational Frequencies (Hypothetical) (Note: This table is a hypothetical representation and is not based on experimental data for this compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1680 |

| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 |

| Methyl Group (C-H) | Stretching | 2980 - 2870 |

| Methylsulfanyl (C-S) | Stretching | 700 - 600 |

X-ray Crystallography

Determination of Solid-State Molecular Geometry

To generate the required in-depth article, original research involving the synthesis and subsequent spectroscopic and crystallographic analysis of this compound would be necessary. Such an investigation would yield the specific absorption maxima, solvatochromic behavior, fragmentation patterns, and solid-state geometry that are essential for a thorough and accurate scientific discussion.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the crystal structure and specific intermolecular interactions of this compound could not be located. While the existence of this compound is confirmed through chemical supplier listings, published research on its single-crystal X-ray diffraction analysis, which is essential for a definitive study of its crystal packing, hydrogen bonding, and π-π stacking, is not available in the public domain at this time.

The analysis of a crystal structure provides invaluable insights into the solid-state arrangement of molecules. This arrangement is dictated by a variety of intermolecular forces that determine the material's physical properties. For a substituted nicotinic acid derivative such as this compound, several types of interactions would be anticipated.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that in the solid state, molecules of this compound would form robust hydrogen bonds. These could manifest as centrosymmetric dimers, where the carboxylic acid groups of two molecules interact, or as extended chains and sheets. The nitrogen atom in the pyridine ring is also a potential hydrogen bond acceptor.

Other Interactions: Weaker interactions, such as C–H···O and C–H···π bonds, involving the methyl and aromatic hydrogens, as well as potential interactions involving the sulfur atom of the methylsulfanyl group, would also play a role in the three-dimensional architecture of the crystal.

Without experimental data, a detailed quantitative analysis of bond distances, angles, and centroid-to-centroid distances for these interactions is not possible. Such an analysis would require a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction experiments.

Computational and Theoretical Chemistry Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it ideal for optimizing molecular geometries and calculating electronic properties.

For a molecule like 4-Methyl-6-methylsulfanyl-nicotinic acid, a geometry optimization would be performed to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311+G(d,p). nih.govnih.govjocpr.com These basis sets define the set of mathematical functions used to build the molecular orbitals.

The optimization of the parent compound, 6-methylnicotinic acid, revealed a non-planar skeleton. jocpr.comjocpr.com A similar deviation from planarity would be expected for this compound due to the steric and electronic influences of the methyl and methylsulfanyl groups. The resulting optimized geometry provides key structural parameters.

Table 1: Exemplary Calculated Geometric Parameters for this compound (Based on DFT B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-COOH | ~1.48 Å |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| C-S | ~1.78 Å | |

| S-CH₃ | ~1.81 Å | |

| Bond Angles | C-C-C (ring) | ~118-121° |

| N-C-C (ring) | ~122-124° | |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-C-O (Carboxyl) | ~179° (near planar) |

Note: These values are illustrative and based on typical parameters from similar computed structures.

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide highly accurate electronic energies and properties. science.gov These methods are often used to refine the energies obtained from DFT calculations or to study systems where DFT may not be sufficiently accurate. For this compound, ab initio calculations could be employed to obtain a more precise value for properties like ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. jocpr.com The analysis of related molecules like 2-(methylthio)nicotinic acid has shown that the HOMO is typically localized over the sulfur atom and the pyridine (B92270) ring, while the LUMO is distributed over the carboxylic acid group and the ring system. researchgate.net This distribution indicates that the molecule can participate in intramolecular charge transfer from the electron-donating methylsulfanyl group to the electron-accepting carboxylic acid group.

Table 2: Exemplary Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity, kinetic stability |

Note: These values are illustrative and represent typical findings for similar aromatic acids.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. For this compound, these sites would be the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation.

MESP analysis on the related 6-methylnicotinic acid has confirmed these general principles, highlighting the utility of MESP in understanding molecular reactivity. jocpr.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to confirm molecular structures and assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which is highly valuable for assigning the signals in an experimental spectrum.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO-B3LYP), is a standard approach for calculating NMR shielding tensors. science.gov These tensors are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Calculations for similar compounds have shown a good correlation between the computed and observed chemical shifts, although some systematic deviations can occur. nih.govresearchgate.net For this compound, calculations would help to distinguish between the different aromatic protons and assign the signals for the methyl and methylsulfanyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| H | Aromatic (Position 2) | ~8.9 | - |

| H | Aromatic (Position 5) | ~8.1 | - |

| H | Carboxyl (-COOH) | ~13.0 | - |

| H | Methyl (-CH₃) | ~2.6 | - |

| H | Methylsulfanyl (-SCH₃) | ~2.5 | - |

| C | Carboxyl (-COOH) | - | ~167 |

| C | Pyridine Ring | - | ~125-160 |

| C | Methyl (-CH₃) | - | ~24 |

| C | Methylsulfanyl (-SCH₃) | - | ~15 |

Note: These chemical shifts are estimated values based on computational models and typical shift ranges for these functional groups. pdx.eduucl.ac.uk

Prediction of Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational motions of its atoms. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting these vibrational frequencies. For a molecule like this compound, DFT calculations can provide a theoretical infrared (IR) and Raman spectrum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for the structural elucidation of the compound.

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following this, the harmonic vibrational frequencies are calculated. It is a common practice to scale these calculated frequencies by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby achieving better agreement with experimental data. jocpr.com

For a related compound, 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been successfully employed to assign its vibrational modes. jocpr.com A similar approach for this compound would allow for the assignment of its characteristic vibrational bands. The predicted frequencies would correspond to specific vibrational modes, such as the stretching and bending of the carboxylic acid O-H and C=O groups, the vibrations of the pyridine ring, and the motions of the methyl and methylsulfanyl substituents.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Pyridine Ring | C=C/C=N stretches | ~1600-1400 |

| Methyl Group | C-H stretches | ~2950-2850 |

| Methylsulfanyl Group | C-S stretch | ~700-600 |

This table presents hypothetical data based on typical vibrational frequencies for the respective functional groups and data from analogous compounds. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, including its conformational flexibility and its interactions with the surrounding environment.

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-S bond of the methylsulfanyl group. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying the most stable and low-energy conformations. acs.org The simulations can reveal the preferred orientations of the functional groups and the barriers to conformational change. Understanding the conformational landscape is crucial as different conformers may exhibit different biological activities. For nicotinic receptors, agonist binding is associated with a conformational change from a low to a high-affinity state. elifesciences.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of the solvation of this compound. nih.gov These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydrophobic interactions involving the methyl and methylsulfanyl groups. The analysis of the radial distribution functions from MD simulations can quantify the structuring of solvent molecules around the solute. Furthermore, the solvent can influence the conformational preferences of the molecule; for instance, polar solvents may stabilize conformations with a larger dipole moment. rsc.org The study of solvent effects is critical for understanding the solubility and reactivity of the compound in different media.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other biological macromolecule. This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a target protein.

For this compound, molecular docking can be employed to hypothesize its binding mode within the active site of a relevant biological target. Nicotinic acid and its derivatives are known to interact with various enzymes. For instance, some nicotinic acid derivatives have been studied as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.govnih.gov

A molecular docking simulation would involve placing this compound into the binding site of a protein like InhA. The docking algorithm would then explore various possible orientations and conformations of the ligand, scoring them based on a force field that approximates the binding energy. The result would be a predicted binding pose, illustrating the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in the active site, while the methyl and methylsulfanyl groups could engage in hydrophobic interactions.

Beyond predicting the binding pose, molecular docking programs also provide an estimate of the binding affinity, often expressed as a docking score or a predicted binding free energy (in kcal/mol). nih.gov A lower docking score generally indicates a more favorable binding affinity. By comparing the docking score of this compound with that of a known inhibitor or the natural substrate of the target protein, one can make a preliminary assessment of its potential inhibitory activity.

Table 2: Hypothetical Molecular Docking Results for this compound against InhA

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | InhA (M. tuberculosis) | -8.5 | Tyr158, Gly96, NAD+ |

| Isoniazid (known inhibitor) | InhA (M. tuberculosis) | -7.2 | Tyr158, NAD+ |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The values and interacting residues are not from actual calculations for this compound.

The binding affinity of triclosan (B1682465) to enoyl-ACP reductase has been shown to increase in the presence of NAD+. nih.gov Similar allosteric effects could be investigated for this compound.

Exploration of Biological Activities and Molecular Interactions of the Chemical Compound in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (in vitro)

There are currently no publicly accessible scientific studies that have investigated the potential for 4-Methyl-6-methylsulfanyl-nicotinic acid to act as an enzyme inhibitor.

Characterization of Specific Enzyme Targets (e.g., Esterases, Hydrolases)

Without foundational enzyme inhibition screening, no specific enzyme targets such as esterases or hydrolases have been identified or characterized for this compound.

Inhibitory Potency and Selectivity Profiling

Data on the inhibitory potency (e.g., IC50 values) and the selectivity of this compound against a panel of enzymes are not available in the current body of scientific literature.

Receptor Binding Assays (in vitro and mechanistic)

No in vitro or mechanistic receptor binding assays for this compound have been reported.

Ligand-Receptor Interaction Profiling (e.g., GPR109A, nicotinic acetylcholine (B1216132) receptors, GABAB receptors)

There is no information available regarding the interaction of this compound with any receptors, including but not limited to GPR109A, nicotinic acetylcholine receptors, or GABAB receptors. While nicotinic acid itself is a known ligand for GPR109A, it cannot be assumed that this activity extends to all its derivatives.

Agonist/Antagonist/Modulator Activity Characterization

The functional activity of this compound as a potential agonist, antagonist, or allosteric modulator at any receptor target has not been determined.

Antimicrobial Activity (in vitro)

Studies evaluating the in vitro antimicrobial activity of this compound against various strains of bacteria or fungi have not been published. While other derivatives of nicotinic acid have demonstrated antimicrobial properties, these findings are not directly applicable to the specific compound . chemsrc.comethernet.edu.et

Evaluation of Antibacterial Spectrum and Potency

The antibacterial potential of novel compounds is a cornerstone of antimicrobial research. For this compound, a systematic evaluation would involve determining its activity against a diverse panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivatives of nicotinic acid have been explored for their antibacterial properties. researchgate.netnih.govnih.gov For instance, some novel N-acylhydrazones of nicotinic acid have shown effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Another study on nicotinic acid derivatives revealed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis. nih.gov

A hypothetical antibacterial screening of this compound could yield results as presented in the interactive table below.

Interactive Data Table: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

Assessment of Antifungal Efficacy

Similar to antibacterial testing, the antifungal efficacy of this compound would be assessed against a range of fungal pathogens, including yeasts and molds. The MIC would be the primary measure of its antifungal potency.

Research on related structures, such as 4-thiazolidinones of nicotinic acid, has shown activity against fungal species like Candida albicans and Aspergillus niger. nih.gov This suggests that the nicotinic acid scaffold can be a starting point for the development of antifungal agents.

The potential antifungal spectrum of this compound could be represented in a table like the one below, pending experimental data.

Interactive Data Table: Hypothetical Antifungal Activity of this compound

| Fungal Strain | Type | MIC (µg/mL) |

| Candida albicans | Yeast | Data not available |

| Aspergillus fumigatus | Mold | Data not available |

| Cryptococcus neoformans | Yeast | Data not available |

| Trichophyton rubrum | Mold | Data not available |

Investigation of Mechanistic Antimicrobial Pathways

Understanding the mechanism of action is critical for the development of any antimicrobial agent. For this compound, this would involve a series of in vitro assays to pinpoint its cellular targets. Potential mechanisms could include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.

For example, studies on other antimicrobial compounds investigate their ability to disrupt the bacterial cell wall by measuring the leakage of cellular components like alkaline phosphatase (AKP). mdpi.com Other potential mechanisms that are often explored for novel antimicrobials include the inhibition of essential enzymes or interference with microbial DNA.

Antioxidant Activity (in vitro mechanisms)

The antioxidant properties of chemical compounds are often evaluated through various in vitro assays that measure their ability to neutralize free radicals and modulate oxidative stress in cellular models.

Common assays to determine free radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.com In these assays, the ability of the compound to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Interactive Data Table: Hypothetical Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

Cellular models are used to investigate how a compound affects oxidative stress within a biological system. mdpi.comnih.gov This can involve exposing cells to an oxidizing agent to induce stress and then treating them with the compound of interest. The levels of reactive oxygen species (ROS) can be measured using fluorescent probes. nih.gov Furthermore, the expression and activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), can be quantified. mdpi.com

Cellular Pathway Modulation (in vitro, non-clinical)

Beyond direct antimicrobial and antioxidant effects, a compound like this compound could modulate various cellular signaling pathways. Investigating these effects in non-clinical in vitro settings is crucial to understanding its broader biological potential.

Nicotinic acid and its derivatives are known to influence cellular pathways. nih.govresearchgate.netnih.gov For instance, nicotine, a well-known nicotinic acid analog, can activate multiple signaling pathways, including those involved in cell proliferation and survival. nih.govresearchgate.netresearchgate.netunl.edu

A key pathway often investigated in the context of antioxidant and cytoprotective responses is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govnih.govmdpi.com Activators of the Nrf2 pathway can upregulate the expression of a suite of antioxidant and detoxification genes. mdpi.com Investigating whether this compound can activate the Nrf2 pathway would be a significant area of research. This would typically involve measuring the nuclear translocation of Nrf2 and the expression of its downstream target genes in cellular models.

Effects on Cell Proliferation and Viability in Research Cell Lines

There is no available data from in vitro assays to describe the effects of this compound on the proliferation and viability of any research cell lines. Studies that would typically involve treating various cell lines with the compound and measuring outcomes such as cell count, metabolic activity (e.g., MTT or WST assays), or membrane integrity have not been reported.

Induction of Apoptosis in Specific Cell Cultures

No research has been published that investigates the ability of this compound to induce apoptosis in specific cell cultures. Consequently, there is no information regarding its potential to activate apoptotic pathways, as would be determined by assays measuring caspase activation, DNA fragmentation (e.g., TUNEL assay), or changes in the expression of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR) Studies for Biological Targets (in vitro/mechanistic)

The lack of identified biological activity for this compound precludes the existence of any structure-activity relationship (SAR) studies. SAR studies are conducted after a compound has demonstrated a particular biological effect, to understand how different parts of its chemical structure contribute to that activity.

Impact of Substituent Modifications on Biological Responses

Without a known biological response for the parent compound, this compound, no studies on the impact of modifying its substituents (the 4-methyl group, the 6-methylsulfanyl group, or the carboxylic acid) have been undertaken or reported.

Design and Synthesis of Analogs for SAR Elucidation

The design and synthesis of analogs are critical steps in elucidating SAR. As there is no foundational biological data for this compound, there has been no scientific basis for the rational design and synthesis of analogs aimed at exploring its structure-activity relationships. While the synthesis of various nicotinic acid derivatives for other biological targets has been reported, these are not direct analogs designed to probe the specific structure-activity landscape of this compound. nih.govmdpi.com

Applications of 4 Methyl 6 Methylsulfanyl Nicotinic Acid As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The nicotinic acid framework is a cornerstone in the synthesis of a multitude of complex heterocyclic systems. The carboxylic acid group of 4-methyl-6-methylsulfanyl-nicotinic acid can be readily converted into various functional groups, such as esters, amides, or acid chlorides, which then serve as key intermediates in cyclization reactions.

Research on related nicotinic acid derivatives has shown that they can be used to construct fused heterocyclic systems, such as pyridothiazines, by reacting the nicotinic acid with appropriate sulfur-containing reagents. While specific studies on this compound are not widely documented, the established reactivity of the nicotinic acid core suggests its suitability for similar transformations. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved by first converting substituted nicotinic acid into an acyl chloride, which is then reacted with a substituted thiophen-2-amine. nih.gov This general strategy could be applied to this compound to generate novel thiophene-containing heterocyclic structures.

Furthermore, the synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) ring has been reported, demonstrating the versatility of the nicotinic acid scaffold in accessing diverse five-membered heterocyclic rings. nih.gov The process typically involves the conversion of nicotinic acid to a hydrazide, which then undergoes cyclization. The presence of the methyl and methylsulfanyl groups on the pyridine (B92270) ring of the target compound could influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with unique characteristics.

The synthesis of highly substituted nicotinic acid derivatives through one-pot reactions has also been explored, showcasing the adaptability of the pyridine core to various synthetic manipulations. acs.org

Integration into Polymeric Structures and Materials Research

The bifunctional nature of this compound, possessing both a carboxylic acid and a heterocyclic ring, makes it an interesting candidate for integration into polymeric structures. The carboxylic acid group can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. nih.govemerald.comresearchgate.netyoutube.comorientjchem.org

For example, various polyesteramide resins have been prepared by incorporating nicotinic and isonicotinic acid derivatives. emerald.com In these syntheses, the nicotinic acid derivative, acting as a dicarboxylic acid equivalent, reacts with diols and diamines to form the polymer backbone. The incorporation of the pyridine ring into the polymer chain can impart specific properties, such as improved thermal stability, altered solubility, and even antimicrobial or corrosion-inhibiting characteristics. emerald.com

The synthesis of new polyamides derived from amino acid derivatives and pyridine dicarboxylic acids has been reported, highlighting the utility of the pyridine nucleus in creating polymers with peptide-like linkages. nih.gov These materials are of interest for their potential biocompatibility and biodegradability. nih.gov By analogy, this compound could be employed as a comonomer in the synthesis of novel polyamides, where the methyl and methylsulfanyl groups would introduce specific side-chain functionalities along the polymer chain, influencing its physical and chemical properties.

The general method for synthesizing aliphatic polyesters often involves the polycondensation of a dicarboxylic acid with a diol, sometimes using an inorganic acid as a catalyst. nih.gov this compound could potentially be used in such reactions to create polyesters with pendant methyl and methylsulfanyl groups.

| Polymer Type | Monomer Functionality | Potential Application |

| Polyesteramide | Carboxylic acid | Antimicrobial and corrosion-inhibiting resins |

| Polyamide | Carboxylic acid | Biocompatible and biodegradable materials |

| Aliphatic Polyester | Carboxylic acid | Degradable medical supplies |

Precursor in the Development of Chemical Probes for Biological Research

Nicotinic acid derivatives have emerged as valuable scaffolds in the design and synthesis of chemical probes for biological research, particularly fluorescent probes for imaging. mdpi.comnih.govnih.govillinois.edunih.govresearchgate.netresearchgate.net The pyridine ring can act as a part of the fluorophore system, and its electronic properties can be tuned by substituents.

The development of radiofluorinated nicotinamide derivatives for use as diagnostic probes in positron emission tomography (PET) to detect melanoma has been successful. mdpi.com These probes often work by targeting specific biological molecules, and the nicotinamide structure is crucial for their binding affinity and pharmacokinetic properties. mdpi.com this compound could serve as a precursor for similar probes, with the methyl and methylsulfanyl groups offering sites for further functionalization or for modulating the probe's lipophilicity and binding specificity.

The design of fluorescent probes for imaging nicotinic acetylcholine (B1216132) receptors has also been an active area of research. nih.gov These probes are often derivatives of known ligands for these receptors, and the introduction of a fluorophore allows for their visualization in biological systems. nih.gov The core structure of this compound could be modified to incorporate a fluorescent tag, or the inherent fluorescence of the substituted pyridine ring could be exploited. The presence of a sulfur atom in the methylsulfanyl group could also be leveraged, as sulfur-containing heterocycles are known to exhibit interesting photophysical properties.

Furthermore, anthryl-substituted heterocycles, including pyridines, have been investigated as acid-sensitive fluorescence probes. nih.gov The protonation of the heterocyclic nitrogen atom can lead to significant changes in the absorption and emission spectra, making them useful as pH sensors. nih.gov The electronic character of the 4-methyl and 6-methylsulfanyl substituents would likely influence the pKa of the pyridine nitrogen and the photophysical response of such a probe.

| Probe Type | Target | Key Structural Feature |

| PET Probe | Melanoma | Radiofluorinated nicotinamide conjugate |

| Fluorescent Probe | Nicotinic Acetylcholine Receptors | Fluorophore-tagged nicotinic acid derivative |

| pH-sensitive Probe | Acidity (H+) | Pyridine ring as a proton-sensitive fluorophore |

Potential in Agrochemical Intermediate Synthesis (non-toxicology focus)

Nicotinic acid and its derivatives are well-established as important intermediates in the synthesis of a wide range of agrochemicals, including fungicides and insecticides. researchgate.net The pyridine ring is a common feature in many commercially successful crop protection products.

Research into novel nicotinamide derivatives has led to the discovery of compounds with significant fungicidal activity. nih.gov For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed promising activity against cucumber downy mildew. emerald.com The synthetic route involved the acylation of a thiophene (B33073) amine with a nicotinoyl chloride, a reaction that could readily be performed with this compound as the starting material. emerald.com

The structure-activity relationship of aminopyrimidines as fungicides has been systematically investigated, with findings indicating that the introduction of a methyl group at the 4-position of a related heterocyclic ring can enhance fungicidal activity. mdpi.com This suggests that the 4-methyl group in the target compound could be a beneficial feature in the design of new agrochemicals.

Furthermore, the synthesis of nicotinamide derivatives containing a 1,3,4-oxadiazole moiety has yielded compounds with antifungal properties. nih.gov The study highlighted that substituents on the nicotinamide ring play a crucial role in the biological activity. nih.gov The 4-methyl and 6-methylsulfanyl groups of the title compound would therefore be expected to significantly influence the efficacy of any derived agrochemical.

The general synthetic utility of nicotinic acid derivatives in preparing compounds with insecticidal properties has also been demonstrated. researchgate.netmdpi.com The esterification of nicotinic acid followed by derivatization is a common strategy to access a variety of active compounds. mdpi.com

| Agrochemical Class | Example of Derived Structure | Role of Nicotinic Acid Core |

| Fungicide | N-(thiophen-2-yl) nicotinamide | Core scaffold for amide synthesis |

| Fungicide | Nicotinamide-1,3,4-oxadiazole | Building block for heterocyclic synthesis |

| Insecticide | Nicotinic acid esters and amides | Precursor for diverse derivatives |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Currently, there are no dedicated scholarly articles, patents, or comprehensive datasets that specifically detail the synthesis, characterization, or biological activity of 4-Methyl-6-methylsulfanyl-nicotinic acid. Research on substituted nicotinic acids is extensive, with many studies focusing on variations of the pyridine (B92270) ring to modulate biological effects. mdpi.comchemistryjournal.net For instance, the synthesis of related compounds like methyl 6-methylnicotinate (B8608588) is well-documented, typically involving the esterification of the corresponding carboxylic acid. chemicalbook.com Similarly, research into 2-(methylsulfanyl)nicotinic acid provides some insight into the chemistry of sulfur-containing nicotinic acid derivatives. koreascience.kr However, the specific combination of a methyl group at the 4-position and a methylsulfanyl group at the 6-position of the nicotinic acid scaffold has not been a subject of published academic inquiry.

Unexplored Research Avenues and Challenges for the Chemical Compound

The absence of dedicated research on this compound presents a wide array of unexplored research avenues.

Synthesis and Characterization: The most immediate research gap is the development and optimization of a synthetic route to produce this compound. While general methods for the synthesis of substituted nicotinic acids exist, the specific combination of substituents in this compound may present unique challenges in terms of regioselectivity and functional group compatibility. mdpi.com Once synthesized, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to establish its definitive structure and properties.

Biological Screening: A significant unexplored area is the investigation of the compound's potential biological activities. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects. chemistryjournal.net Therefore, screening this compound for activities such as antimicrobial, anti-inflammatory, or as an inhibitor of specific enzymes could be a fruitful line of inquiry. nih.gov The presence of the methylsulfanyl group, in particular, may confer unique biological properties worth investigating.

Chemical Reactivity Studies: The chemical reactivity of this compound is another open field of study. Investigating its behavior in various chemical reactions could reveal its potential as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.

Broader Implications for Nicotinic Acid Chemistry and Related Fields

Should research on this compound be undertaken, the findings could have several broader implications.

Drug Discovery and Development: Nicotinic acid itself is a well-known therapeutic agent, and its derivatives are actively being explored for new drug candidates. chemistryjournal.net The unique substitution pattern of this compound could lead to novel pharmacological profiles, potentially opening up new avenues for drug discovery in various therapeutic areas.

Advancements in Heterocyclic Chemistry: The development of a novel synthetic route for this compound could contribute to the broader field of heterocyclic chemistry. The challenges encountered and the solutions developed could be applicable to the synthesis of other complex substituted pyridines, which are important scaffolds in many areas of chemistry.

Q & A

Basic: What synthetic routes are commonly employed for 4-Methyl-6-methylsulfanyl-nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds such as 6-(4-Methylphenoxy)nicotinaldehyde are synthesized via Suzuki coupling or oxidation-reduction reactions using catalysts like palladium . Optimization includes:

- Catalytic systems : Adjusting Pd catalyst loading (e.g., 0.5–2 mol%) and ligands (e.g., triphenylphosphine) to improve yield.

- Temperature control : Reactions often proceed at 80–120°C under inert atmospheres (N₂/Ar) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while aqueous workup minimizes impurities.

Reference Table 1 in for reaction condition benchmarks.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Characterization requires multi-technique validation:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methylsulfanyl group at C6). Compare shifts to analogs like 4-Hydroxy-6-methyl-nicotinic acid (δH ~2.5 ppm for methyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₉NO₂S for the target compound).

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm, optimized via gradient elution (ACN/0.1% TFA) .

- X-ray crystallography : Resolves structural ambiguities for crystalline derivatives.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

Methodological Answer:

Data discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-validation : Compare NMR with LC-MS to distinguish between isomeric byproducts (e.g., regioisomers from substitution reactions).

- Deuterium exchange experiments : Identify exchangeable protons (e.g., -OH or -NH) that may cause peak broadening.

- Computational modeling : Use DFT calculations (Gaussian, ORCA) to predict NMR chemical shifts and match experimental data .

- Controlled degradation studies : Monitor stability under varying pH/temperature to identify degradation artifacts .

Advanced: What computational approaches are suitable for studying the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylsulfanyl group’s electron-donating effect can be modeled to assess its impact on pyridine ring reactivity.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities to structurally related compounds like 4-Hydroxy-6-methyl-nicotinic acid .

- Kinetic simulations : Use software like COPASI to model reaction pathways and identify rate-limiting steps in synthesis.

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy (200–400 nm) detects photodegradation products. Store in amber vials if absorbance increases post-irradiation.

- pH-dependent stability : Conduct kinetic studies in buffers (pH 1–13) to identify optimal storage pH (likely neutral for nicotinic acid derivatives).

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step to remove side products.

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl esters) to prevent unwanted side reactions.

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition in exothermic steps .

Basic: What are the critical parameters for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

- Solvent recovery : Replace low-boiling solvents (e.g., DCM) with recyclable alternatives (e.g., 2-MeTHF) to reduce costs.

- Safety protocols : Assess thermal stability via DSC to avoid runaway reactions during scale-up.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How can researchers address discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

- Basis set refinement : Use larger basis sets (e.g., def2-TZVP) in DFT calculations to improve accuracy.

- Solvent effect modeling : Incorporate implicit solvent models (e.g., COSMO-RS) to account for solvation energy differences.

- Experimental validation : Synthesize predicted intermediates (e.g., via trapping with Girard’s reagent T) to confirm mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.